molecular formula C17H11ClF3N3O3 B2437172 Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 339106-16-0

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2437172
CAS No.: 339106-16-0
M. Wt: 397.74
InChI Key: FYRBUJJFSPMRCN-UHFFFAOYSA-N
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Description

“Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate” is a chemical compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves several steps. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The trifluoromethyl group is an important subgroup of fluorinated compounds, with around 40% of all fluorine-containing pesticides currently on the market containing a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of trifluoromethylpyridines are complex and involve several steps. For example, the synthesis of 2,3,5-DCTF from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine involves chlorination under liquid-phase conditions followed by vapor–phase fluorination .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the trifluoromethyl group and the pyridine moiety. The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of these compounds .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Fathala and Pazdera (2017) developed a series of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates, which are key intermediates for the preparation of various compounds including ones similar to the mentioned chemical (Fathala & Pazdera, 2017).
    • Al-Issa (2012) synthesized a new series of pyridine and fused pyridine derivatives, exploring the reactivity and potential applications of these compounds in various fields (Al-Issa, 2012).
  • Potential Biological Activities :

    • Patel and Pathak (2012) synthesized pyridoquinolones containing azetidinones, which demonstrated significant antibacterial and antifungal activities, suggesting the potential of similar compounds in therapeutic applications (Patel & Pathak, 2012).
    • Desai, Harsorab, and Mehtaa (2021) reported on the synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, noting their potent antibacterial and antifungal properties (Desai, Harsorab, & Mehtaa, 2021).
  • Pharmacological Evaluation :

    • Matsui et al. (1992) described the synthesis and pharmacological evaluation of a series of 1,2-dihydro-2-oxopyridine 5-HT3 antagonists, highlighting the importance of specific structural features for biological activity, which is relevant for understanding the activity of structurally related compounds (Matsui et al., 1992).

Mechanism of Action

The mechanism of action of trifluoromethylpyridines and their derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . These compounds have found applications in the protection of crops from pests, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired ISO common names .

Future Directions

Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, with more than 50% of the pesticides launched in the last two decades being fluorinated .

Properties

IUPAC Name

methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O3/c1-27-16(26)12-8-24(15(25)11-5-3-2-4-10(11)12)23-14-13(18)6-9(7-22-14)17(19,20)21/h2-8H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRBUJJFSPMRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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